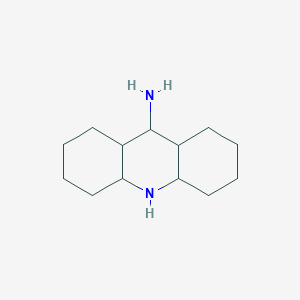

Tetradecahydroacridin-9-amine

Beschreibung

Tetradecahydroacridin-9-amine is a fully saturated acridine derivative, characterized by the addition of 14 hydrogen atoms to the acridine scaffold. Acridine, a tricyclic aromatic compound comprising two benzene rings fused to a central pyridine ring, becomes conformationally flexible upon full hydrogenation. The tetradecahydro modification eliminates aromaticity, significantly altering physicochemical properties such as solubility, lipophilicity, and reactivity compared to its unsaturated counterparts. This structural modification may enhance bioavailability and reduce toxicity, making it a candidate for therapeutic applications.

Eigenschaften

Molekularformel |

C13H24N2 |

|---|---|

Molekulargewicht |

208.34 g/mol |

IUPAC-Name |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridin-9-amine |

InChI |

InChI=1S/C13H24N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h9-13,15H,1-8,14H2 |

InChI-Schlüssel |

RYBHTNMXJGXIHT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2C(C1)C(C3CCCCC3N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecahydroacridin-9-amine typically involves the hydrogenation of acridine derivatives. One common method is the catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the progress is monitored until complete hydrogenation is achieved .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors capable of withstanding high pressure and temperature. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tetradecahydroacridin-9-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of fully saturated amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tetradecahydroacridin-9-amin beinhaltet in erster Linie seine Interaktion mit DNA. Es interkaliert zwischen DNA-Basenpaaren, stört die Helixstruktur und hemmt die Aktivität von Enzymen wie Topoisomerasen. Dies führt zur Hemmung der DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt. Die Fähigkeit der Verbindung, an DNA zu binden und ihre Funktion zu stören, macht sie zu einem potenziellen Kandidaten für die Antikrebstherapie.

Wirkmechanismus

The mechanism of action of Tetradecahydroacridin-9-amine primarily involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to bind to DNA and interfere with its function makes it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tetradecahydroacridin-9-amine and analogous compounds:

Key Observations:

Hydrogenation Effects: Increased hydrogenation (e.g., octahydro vs. tetrahydro) correlates with higher melting points, likely due to improved crystal packing from reduced aromaticity . Full saturation (tetradecahydro) may further enhance solubility in nonpolar solvents, though this remains untested.

Substituent Influence: N-Benzyl groups (e.g., N-benzyl-1,2,3,4-tetrahydroacridin-9-amine) increase lipophilicity, improving blood-brain barrier penetration for neurological applications .

Pharmacological Profiles: 9-Aminoacridine hydrochloride (unsaturated) acts via DNA intercalation, a mechanism less feasible in hydrogenated derivatives . N-Benzyl-tetrahydroacridines show promise as cholinesterase inhibitors (e.g., BCHE targeting), suggesting applications in Alzheimer’s disease . Diarylated derivatives (e.g., 5,7-bis(aryl)-tetrahydroacridines) exhibit multitarget activity, including anticancer and antiepileptic effects .

Biologische Aktivität

Tetradecahydroacridin-9-amine is a compound belonging to the acridine family, which has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

This compound is characterized by its complex polycyclic structure, which includes a nitrogen atom integral to its biological activity. The unique arrangement of its functional groups contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1 μg/mL |

| Staphylococcus aureus | 2 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. A study reported that this compound inhibited tumor necrosis factor (TNF) production in RAW264.7 macrophages, with an IC50 value of 1.37 μM, outperforming aspirin (IC50 = 1.91 μM) in similar assays . This suggests that the compound may modulate inflammatory pathways effectively.

3. Antitumor Activity

This compound has been evaluated for its antitumor potential against various cancer cell lines. Preliminary data indicate that it exhibits cytotoxic effects, particularly against:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

These findings highlight the compound's potential as a lead candidate in cancer therapy, warranting further investigation into its mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. The compound was found to bind effectively to the active sites of TNF proteins and other relevant receptors, suggesting a mechanism for its anti-inflammatory and antitumor activities .

Case Studies and Research Findings

Several case studies have reinforced the therapeutic potential of this compound:

- Antibacterial Case Study : A study demonstrated that this compound significantly reduced bacterial load in infected animal models compared to controls.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory cytokines.

- Cancer Treatment : In xenograft models of cancer, administration of this compound led to significant tumor regression compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.